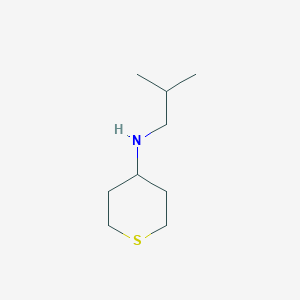

N-(2-methylpropyl)thian-4-amine

Description

N-(2-Methylpropyl)thian-4-amine is an aliphatic amine derivative featuring a thiane (tetrahydrothiopyran) ring substituted at the 4-position with a 2-methylpropyl (isobutyl) group. Thiane, a six-membered saturated ring containing one sulfur atom, distinguishes this compound from oxygen-containing analogs like tetrahydropyran (pyran) derivatives.

Properties

IUPAC Name |

N-(2-methylpropyl)thian-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS/c1-8(2)7-10-9-3-5-11-6-4-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPLECAQJBRLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)thian-4-amine typically involves the reaction of thian-4-amine with 2-methylpropyl halides under basic conditions. One common method is the nucleophilic substitution reaction, where thian-4-amine reacts with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Alkyl halides, sodium hydroxide, ethanol or acetonitrile as solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thian-4-amine derivatives.

Scientific Research Applications

N-(2-methylpropyl)thian-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and infections.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with neurotransmitter receptors in the nervous system can modulate neuronal activity, providing potential therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

N-(6-Methylheptan-2-yl)thian-4-amine ()

- Structure : Shares the thiane core but features a longer, branched 6-methylheptan-2-yl substituent.

- Molecular Formula : C₁₃H₂₇NS vs. C₉H₂₀NS (calculated for N-(2-methylpropyl)thian-4-amine).

- Molecular Weight : 229.43 g/mol vs. ~174.3 g/mol (estimated for the target compound).

- This compound was discontinued commercially, suggesting challenges in synthesis or stability .

Pyran-4-amine Derivatives ()

Examples 13 and 14 in describe N-substituted tetrahydropyran-4-amine derivatives with complex substituents (e.g., phenyl and carbonyl groups).

- Structural Differences :

- Heteroatom : Oxygen (pyran) vs. sulfur (thiane). Sulfur’s larger atomic size and lower electronegativity may alter ring conformation and electronic properties.

- Substituents : The target compound’s simple isobutyl group contrasts with the phenyl-dihydropyridine and phenylpiperidine moieties in Examples 13 and 14.

- Molecular Weight : Example 14 (C₂₅H₃₈N₂O₂) has a higher molecular weight (399.2 g/mol) due to aromatic and carbonyl groups, which the target compound lacks .

Other Amine Derivatives ()

Compounds like N-(2-methylphenyl)acetamide and N-(2-methylphenyl)thiourea () differ significantly:

- Core Structure : Aromatic amines vs. aliphatic thian-4-amine.

Phosphonamidoate Derivatives ()

- Structure: Compounds like O-Isobutyl S-2-dipropylaminoethyl methylphosphonothiolate include phosphonate groups absent in the target compound.

Key Data Tables

Table 1: Structural and Physical Comparison

Implications of Structural Differences

- Lipophilicity : The isobutyl group balances hydrophobicity and steric bulk, whereas longer alkyl chains (e.g., 6-methylheptan-2-yl) may hinder solubility.

- Synthetic Complexity : Pyran derivatives with aromatic substituents require multi-step syntheses, while simpler thian-4-amine analogs could offer streamlined routes .

Biological Activity

N-(2-methylpropyl)thian-4-amine, also known as 4-(1-amino-2-methylpropyl)thian-4-ol, is a sulfur-containing organic compound characterized by its thianol ring structure. This compound has gained attention for its potential biological activities, which may include therapeutic effects and applications in agriculture.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a five-membered heterocyclic thianol ring, an amino group, and a branched alkyl substituent. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections.

- Agricultural Applications : The compound's biological activity suggests possible use as a pesticide or herbicide. Its interactions with biological systems indicate potential efficacy in controlling agricultural pests.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have identified key structural features that influence its potency and selectivity:

| Structural Feature | Impact on Activity |

|---|---|

| Thianol Ring | Essential for biological activity; influences binding to target sites. |

| Amino Group | Contributes to solubility and interaction with biological receptors. |

| Alkyl Substituent | Affects lipophilicity and overall pharmacokinetics. |

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Agricultural Applications :

- Research into the agricultural applications of thianol derivatives highlighted the effectiveness of this compound in pest control assays. The compound demonstrated promising results in reducing pest populations, indicating its viability as a natural pesticide.

- Pharmacological Investigations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.